molecular formula C7H4Cl2FNO2 B14786117 2-Amino-3,5-dichloro-6-fluorobenzoic acid

2-Amino-3,5-dichloro-6-fluorobenzoic acid

Cat. No.: B14786117
M. Wt: 224.01 g/mol
InChI Key: ILLRHDMJNLEKQU-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzoic acid typically involves the nitration of 2,4-dichloro-6-fluorobenzoic acid followed by reduction to introduce the amino group. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents like tin and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Amino-3,5-dichloro-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-3,5-dichlorobenzoic acid
  • 2-Amino-3,5-difluorobenzoic acid

Comparison: 2-Amino-3,5-dichloro-6-fluorobenzoic acid is unique due to the combination of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C7H4Cl2FNO2

Molecular Weight

224.01 g/mol

IUPAC Name

2-amino-3,5-dichloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H4Cl2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)

InChI Key

ILLRHDMJNLEKQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)N)Cl

Origin of Product

United States

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